molecular formula C20H21NO4S B2450461 6-ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-91-6

6-ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2450461
CAS RN: 899214-91-6
M. Wt: 371.45
InChI Key: PYAZFQQFXMXQQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Fluorescence Derivatization Reagent for Alcohols

Compounds with similar structural frameworks, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been identified as highly sensitive fluorescence derivatization reagents for primary and secondary alcohols in high-performance liquid chromatography (HPLC). Such compounds exhibit reactivity towards alcohols or phenol, producing corresponding fluorescent esters that can be separated effectively on specific HPLC columns. This suggests potential applications of similar quinoline derivatives in analytical chemistry, especially in enhancing detection sensitivities in complex sample analyses (Yoshida, Moriyama, & Taniguchi, 1992).

Antioxidant Properties and Derivatives

Further research into the antioxidant profile of ethoxyquin and its analogs reveals significant insights into the chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide in the presence of thiol reducing agents. These studies underscore the multifunctional character of ethoxyquin derivatives as antioxidants, highlighting their potential in developing protective agents against oxidative stress and related cellular damage (Kumar et al., 2007).

Organic Light Emitting Diodes (OLEDs)

Research into new sulfone-based electron-transport materials with high triplet energy has led to the synthesis of compounds incorporating the diphenylsulfonyl core. These materials demonstrate significant potential in phosphorescent OLEDs due to their wide band gaps and high triplet energies, which are crucial for the efficiency and durability of these devices. Such studies suggest the relevance of sulfonyl and quinoline derivatives in materials science, particularly in improving the performance of electronic and photonic devices (Jeon, Earmme, & Jenekhe, 2014).

Synthesis and Biological Evaluation

The design and synthesis of novel compounds bearing the phenylsulfonylurea and quinoline scaffolds have been explored for their potential as PI3K/mTOR dual inhibitors. This research direction emphasizes the importance of these structural motifs in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer and other diseases (Zhao et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the biological system is studied. This could involve its interaction with biological macromolecules and its effect on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could involve its potential uses, improvements in its synthesis, or exploration of its properties .

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAZFQQFXMXQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-ethoxy-1-propylquinolin-4-one

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